molecular formula C19H35NO7S2 B608589 Lipoamido-PEG4-acid CAS No. 1314378-10-3

Lipoamido-PEG4-acid

Cat. No. B608589
M. Wt: 453.61
InChI Key: QJFPDZROPSGMGV-UHFFFAOYSA-N
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Description

Lipoamido-PEG4-acid is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs . The molecular formula of Lipoamido-PEG4-acid is C19H35NO7S2 .


Synthesis Analysis

Lipoamido-PEG4-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Lipoamido-PEG4-acid is approximately 453.6 g/mol . The functional groups present in Lipoamido-PEG4-acid are Lipoamide/Acid .


Chemical Reactions Analysis

Lipoamido-PEG4-acid is used as a linker in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Physical And Chemical Properties Analysis

Lipoamido-PEG4-acid has a molecular weight of 453.61 and a molecular formula of C19H35NO7S2 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

Gene Delivery and Lipoplex Vectors

Lipoamido-PEG4-acid plays a role in the stabilization of gene delivery vectors. Research has focused on nanoparticles stabilized with PEG coatings, where components are designed to be cleaved once internalized by the target cell. For example, a study by Mustapa et al. (2009) discusses the use of PEG-stabilized ternary lipopolyplex vectors in gene delivery, highlighting the significance of PEG in enhancing transfection activities and complex stabilities in various cell types (Mustapa et al., 2009).

Liposomal Drug Delivery Systems

Lipoamido-PEG4-acid is essential in liposomal drug delivery systems. It enhances circulation times and reduces immunogenicity of therapeutic agents. Semple et al. (2005) emphasized the role of PEG-lipid derivatives in prolonging liposome circulation and reducing immune responses, which is crucial for the effective delivery of nucleic acids and liposomal formulations in therapeutic applications (Semple et al., 2005).

Surface Modification for Stealth Behavior

The surface modification of liposomes using compounds like Lipoamido-PEG4-acid results in stealth liposomes, which are less recognizable by the immune system. This is detailed in research by Nag & Awasthi (2013), who discuss the development of materials for surface engineering of liposomes and other nanomaterials, highlighting the role of PEG-linked phospholipids in prolonging circulation half-life and improving drug delivery efficiency (Nag & Awasthi, 2013).

Stability and Mechanical Properties in Drug Delivery

The stability and mechanical properties of drug delivery vehicles are influenced by the inclusion of Lipoamido-PEG4-acid. For instance, Abou-Saleh et al. (2014) investigated the effect of PEG-lipid on microbubble properties in drug delivery, finding that PEGylation impacts microbubble abundance, stability, and mechanical response, which are key factors in therapeutic applications (Abou-Saleh et al., 2014).

Nanocarrier Construction for Biological Applications

Lipoamido-PEG4-acid is used in constructing multifunctional nanocarriers for biological applications. Sharma et al. (2011) synthesized dendrimer and miktoarm nanocarriers containing poly(ethylene glycol) for cell internalization and reactive oxygen species reduction, demonstrating the versatility and efficacy of PEG-lipid conjugates in cellular applications (Sharma et al., 2011).

Future Directions

As a PEG-based PROTAC linker, Lipoamido-PEG4-acid has potential applications in the development of new PROTACs . The future directions of Lipoamido-PEG4-acid research will likely focus on its use in the synthesis of novel PROTACs for targeted protein degradation .

properties

IUPAC Name

3-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35NO7S2/c21-18(4-2-1-3-17-6-16-28-29-17)20-7-9-25-11-13-27-15-14-26-12-10-24-8-5-19(22)23/h17H,1-16H2,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFPDZROPSGMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lipoamido-PEG4-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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